molecular formula C17H23F2N3O B3000256 1-(2,6-Difluorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea CAS No. 1396683-73-0

1-(2,6-Difluorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea

Cat. No. B3000256
CAS RN: 1396683-73-0
M. Wt: 323.388
InChI Key: ZWBCTHRCYNBHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea is a compound that falls within the class of 1,3-disubstituted ureas. These compounds are characterized by having a urea moiety with various substituents at the 1 and 3 positions. The specific substituents in this compound suggest potential biological activity, possibly as an inhibitor of certain enzymes or pathways, although the exact function is not detailed in the provided papers.

Synthesis Analysis

The synthesis of 1,3-disubstituted ureas typically involves the reaction of an isocyanate with an amine. While the provided papers do not detail the synthesis of the exact compound , they do provide insight into similar synthetic routes. For instance, 1-isocyanatoadamantane was prepared using diphenylphosphoryl azide with (adamantan-1-yl)carboxylic acid, achieving a yield of 85% . This suggests that a similar approach could potentially be applied to synthesize the difluorophenyl and diisopropylamino substituted urea by reacting the appropriate isocyanate and amine.

Molecular Structure Analysis

The molecular structure of 1,3-disubstituted ureas can be quite complex, with the potential for various conformations. For example, the crystal structure of a related compound, 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, revealed three different conformations within the crystal structure, indicating a flexible molecular geometry . This flexibility could be relevant to the binding and activity of the compound in biological systems.

Chemical Reactions Analysis

The chemical reactivity of 1,3-disubstituted ureas is not explicitly discussed in the provided papers. However, ureas are generally known to participate in hydrogen bonding due to the presence of the urea linkage, which can be coplanar to allow for intramolecular hydrogen bond formation . This property is significant for the interaction of these compounds with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2,6-Difluorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea are not directly reported in the provided papers. However, the presence of fluorine atoms in the structure is likely to influence these properties, as fluorine can affect the lipophilicity and metabolic stability of the compound. For example, the introduction of fluorine into the structure of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors resulted in improved pharmacokinetic parameters and increased potency in an in vivo inflammatory pain model . This suggests that the difluorophenyl group in the compound of interest may similarly impact its pharmacokinetic profile and biological activity.

Scientific Research Applications

Hydrogen Bonding and Self-Assembly

  • Complexation-Induced Unfolding : Heterocyclic ureas have been studied for their ability to unfold and form hydrogen-bonded complexes. This research is significant in understanding the self-assembly and molecular mimicry in peptide structures (Corbin et al., 2001).

Molecular Devices and Photoisomerization

  • Cyclodextrin Complexation and Molecular Devices : Research on urea-linked cyclodextrins highlights their application in forming molecular devices, showcasing the interaction with different compounds and photoisomerization effects (Lock et al., 2004).

Proton Transfer Interactions

  • Urea-Fluoride Interaction : A study on the interaction between ureas and fluoride ions emphasizes the role of proton transfer, offering insights into hydrogen bonding and molecular interactions (Boiocchi et al., 2004).

Crystal Structure Analysis

  • Crystal Structure of Ureas : Investigations into the crystal structures of various urea derivatives provide valuable information about molecular conformations and intermolecular interactions (Rao et al., 2010).

Chemical Reactivity and Synthesis

  • Hindered Ureas as Masked Isocyanates : Studies show that hindered trisubstituted ureas, including diisopropyl urea derivatives, can efficiently undergo substitution reactions under neutral conditions. This finding is significant for synthetic chemistry, particularly in the preparation of amine derivatives (Hutchby et al., 2009).

Agricultural Applications

  • Tolerance of Cotton to Herbicides : Research into the phytotoxicity of various urea derivatives, including those with diisopropylamino groups, offers insights into their use as herbicides and their impact on crops like cotton (Eshel, 1969).

Fluorinated Bioisosters

  • Synthesis of α-Fluoroenamides : The development of α-fluoroenamides, which are fluorinated bioisosters of ureas, has been explored, highlighting their potential in medicinal chemistry and drug design (Compain et al., 2012).

Nanoporous Materials

  • Nanoporous Polyurea Networks : The study of triisocyanate and boric acid reactions to produce nanoporous polyurea networks reveals applications in materials science, especially for creating robust aerogels (Leventis et al., 2016).

Biochemical Mode of Action

  • Inhibition of Chitin Synthesis : Investigations into certain urea insecticides demonstrate their ability to inhibit chitin synthesis in insects, offering insights into pest control strategies (Deul et al., 1978).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[4-[di(propan-2-yl)amino]but-2-ynyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F2N3O/c1-12(2)22(13(3)4)11-6-5-10-20-17(23)21-16-14(18)8-7-9-15(16)19/h7-9,12-13H,10-11H2,1-4H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBCTHRCYNBHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)NC1=C(C=CC=C1F)F)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.